molecular formula C23H29N3O4 B3204815 N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide CAS No. 1040634-03-4

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide

Cat. No.: B3204815
CAS No.: 1040634-03-4
M. Wt: 411.5 g/mol
InChI Key: NFYLJIRVBSDNMJ-UHFFFAOYSA-N
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Description

N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically starts with the construction of the pyrido[1,2-a]pyrazine ring. Key steps include the coupling of 2-bromoaniline with glyoxylic acid, followed by cyclization and subsequent modification with benzyl bromide to introduce the benzyloxy group. The final steps involve the addition of the 2-ethylbutanamide side chain through an amidation reaction, using activating agents like HATU or EDCI to facilitate the reaction.

  • Industrial Production Methods: Industrial synthesis may utilize continuous flow reactors for higher efficiency and yield. Purification often involves recrystallization or chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes several types of reactions, including:

    • Oxidation: Typically forms quinone derivatives.

    • Reduction: Primarily affects the pyrido[1,2-a]pyrazine ring, leading to dihydro derivatives.

    • Substitution: Nucleophilic aromatic substitution can replace the benzyloxy group with various nucleophiles.

  • Common Reagents and Conditions: Reagents like sodium borohydride for reduction, KMnO₄ for oxidation, and nucleophiles such as amines or thiols for substitution are often used. Conditions vary from ambient temperatures to reflux in solvents like ethanol or dichloromethane.

  • Major Products: These reactions produce a range of products, including quinone and dihydro derivatives, as well as substituted analogs with modified functional groups.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds, as well as a model compound in studying reaction mechanisms.

  • Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases or proteases.

  • Medicine: Explored for its potential anti-cancer properties and as a lead compound in drug discovery.

  • Industry: Applications in the development of novel materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

  • Molecular Targets and Pathways: N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide interacts with specific molecular targets, such as kinases involved in cell signaling pathways. It acts by binding to the active site of these enzymes, inhibiting their activity, and consequently affecting cellular functions and proliferation.

Comparison with Similar Compounds

  • Similar Compounds: Compounds like N-(2-(4-methyl-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide share structural similarities but differ in side chains or functional groups.

  • Uniqueness: The presence of the benzyloxy group and the specific arrangement of functional groups in N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide confers unique reactivity and biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

N-[2-(1,8-dioxo-7-phenylmethoxy-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-3-18(4-2)22(28)24-10-11-25-12-13-26-15-21(20(27)14-19(26)23(25)29)30-16-17-8-6-5-7-9-17/h5-9,14-15,18H,3-4,10-13,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYLJIRVBSDNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1CCN2C=C(C(=O)C=C2C1=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide
Reactant of Route 4
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide
Reactant of Route 5
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide

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